molecular formula C12H10FN3O2 B2891364 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide CAS No. 1396857-85-4

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide

Cat. No.: B2891364
CAS No.: 1396857-85-4
M. Wt: 247.229
InChI Key: XKDWWAIIIIRCMU-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is a chemical compound with diverse applications in scientific research. It serves as a valuable tool in studying biological processes, drug development, and molecular interactions. This compound belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological activities .

Preparation Methods

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide involves several steps. One common method includes the reaction of 2-fluorophenol with 2-chloropyrimidine in the presence of a base to form 2-(2-fluorophenoxy)pyrimidine. This intermediate is then reacted with acetic anhydride to yield this compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studying molecular interactions and biological processes.

    Medicine: It serves as a lead compound in drug development, particularly in the design of anti-inflammatory and anti-cancer agents.

    Industry: this compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide can be compared with other pyrimidine derivatives, such as:

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a range of pharmacological activities, including anti-fibrotic and anti-tumor effects.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are known for their anti-tubercular activity.

This compound stands out due to its unique combination of a fluorophenoxy group and a pyrimidine ring, which contributes to its distinct pharmacological profile and diverse applications in scientific research.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c1-8(17)16-9-6-14-12(15-7-9)18-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDWWAIIIIRCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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